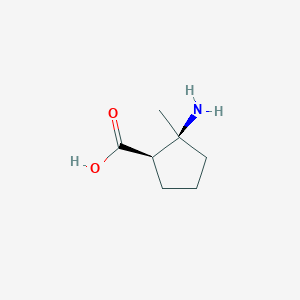

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,2S)-2-Aminocyclopentanecarboxylic acid”, also known as cispentacin, belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .

Synthesis Analysis

The asymmetric synthesis of a similar compound, “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid”, has been achieved via two-step SN2 alkylation of a novel chiral nucleophilic glycine equivalent with excellent yields and diastereoselectivity .Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid” can be analyzed using techniques such as NMR and FTIR . The absolute configuration of the molecule can be determined using the R/S nomenclature .Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid” include PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex .科学的研究の応用

Enzymatic Inhibition and Biochemical Studies

1-Aminocyclopentane-1-carboxylic acid (cycloleucine) and its structural analogues have been explored for their roles as inhibitors in enzymatic synthesis processes. For instance, cycloleucine is a competitive inhibitor of the synthesis of S-adenosyl-L-methionine, with its inhibition strength strictly dependent upon ring size and substituents. Only specific isomers demonstrate significant inhibitory activity, highlighting the importance of conformational, electronic, and steric factors in the design of enzyme inhibitors. This compound and its analogues, including those with different ring sizes or heteroatom incorporations, have been studied for their pharmacological activities, including tumor growth inhibition and amino acid transport blocking (Coulter et al., 1974).

mRNA Methylation Effects

Cycloleucine has been shown to significantly inhibit RNA methylation in virus-infected cells, affecting the processing and function of undermethylated chicken embryo fibroblast mRNA. This inhibition has implications for understanding the regulatory mechanisms of RNA function and transport within cells, offering insights into cellular response to viral infections (Dimock & Stoltzfus, 1979).

Metabotropic Glutamate Receptor Studies

The structural analogues of 1-aminocyclopentane-1,3,4-tricarboxylic acid have been synthesized and evaluated for their effects on metabotropic glutamate receptor subtypes. These studies are crucial for understanding the ligand-receptor interactions and developing selective antagonists or agonists for therapeutic purposes, especially in neurological disorders (Acher et al., 1997).

Insights into Molecular Structure and Interactions

Research on structurally related compounds, like halogenated carboxylic acids, provides valuable information on hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. Such studies contribute to the broader understanding of molecular interactions and design principles for molecules with specific functions (Seidel et al., 2020).

特性

IUPAC Name |

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRKLOXTORQLJ-FSPLSTOPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)

![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)

![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2765345.png)

![N-(3,4-dichlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2765348.png)

![(2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2765349.png)

![2-chloro-N-{1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2765350.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2765354.png)